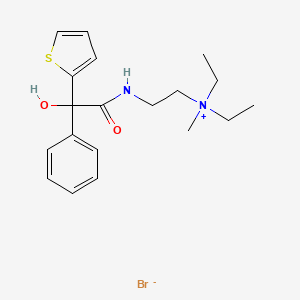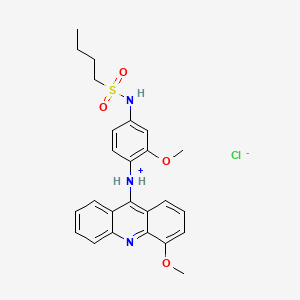
Diphenylmethylvinylether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylmethylvinylether is an organic compound with the molecular formula C15H14O. It is also known as Benzene, 1,1’-[(ethenyloxy)methylene]bis-. This compound is characterized by the presence of a vinyl ether functional group attached to a diphenylmethyl moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Diphenylmethylvinylether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where a phenol derivative reacts with a vinyl halide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the Mitsunobu reaction, where a phenol derivative reacts with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. This reaction is carried out under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Diphenylmethylvinylether undergoes various types of chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl ether group can be reduced to an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid, sulfur trioxide in oleum.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated this compound derivatives.
科学研究应用
Diphenylmethylvinylether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability.
作用机制
The mechanism of action of diphenylmethylvinylether involves its interaction with specific molecular targets and pathways. The vinyl ether group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These adducts can interfere with cellular processes and disrupt the function of enzymes and proteins. The phenyl groups can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
相似化合物的比较
Similar Compounds
Diphenyl ether: Similar structure but lacks the vinyl ether group.
Vinyl ether: Contains the vinyl ether group but lacks the diphenylmethyl moiety.
Benzyl vinyl ether: Contains a benzyl group instead of the diphenylmethyl group.
Uniqueness
Diphenylmethylvinylether is unique due to the presence of both the diphenylmethyl and vinyl ether groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler ethers or vinyl compounds.
属性
CAS 编号 |
23084-88-0 |
|---|---|
分子式 |
C32H30O |
分子量 |
430.6 g/mol |
IUPAC 名称 |
[2-benzyl-3-(2-benzyl-3-phenylprop-1-enoxy)prop-2-enyl]benzene |
InChI |
InChI=1S/C32H30O/c1-5-13-27(14-6-1)21-31(22-28-15-7-2-8-16-28)25-33-26-32(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,25-26H,21-24H2 |
InChI 键 |
RZDIBQVSRQTZMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=COC=C(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


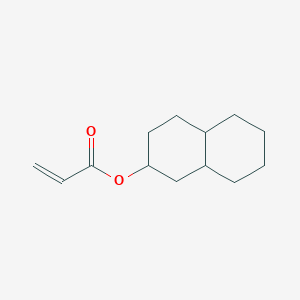


![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
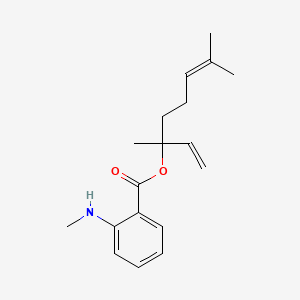

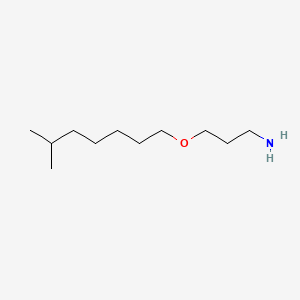


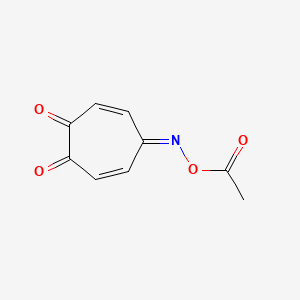
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
